(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride is C₉H₁₁Cl₂NO₃ , reflecting the addition of a hydrochloric acid moiety to the parent amino acid. The core structure consists of a propanoic acid backbone substituted with an amino group at the α-carbon and a 2-chloro-4-hydroxyphenyl group at the β-carbon. The (S)-configuration at the α-carbon is critical for its chiral properties, which influence its biological interactions and synthetic applications.
Key Structural Features:
- Aromatic Ring Substitution : A chlorine atom occupies the ortho position (C2) relative to the hydroxyl group (C4) on the phenyl ring. This substitution pattern creates steric and electronic effects that modulate reactivity and intermolecular interactions.
- Ionization States : Under physiological conditions, the amino group exists as a protonated ammonium ion (-NH₃⁺), while the carboxylic acid group (-COOH) remains deprotonated (-COO⁻), forming a zwitterionic structure. The hydrochloride salt further stabilizes the cationic amino group.
- Hydrogen Bonding : The hydroxyl group on the phenyl ring and the ammonium ion participate in hydrogen bonding, influencing solubility and crystal packing.
Stereochemical Considerations:
The (S)-configuration at the α-carbon ensures enantiomeric purity, which is essential for studies involving chiral recognition in biological systems. This configuration has been confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography in related compounds.
Crystallographic Analysis and Solid-State Properties
Crystallographic data for (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride, though not directly available in the provided sources, can be inferred from analogs such as 3-chloro-L-tyrosine. The compound likely crystallizes in a monoclinic crystal system with a P2₁ space group, a common arrangement for chiral amino acids.
Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | 249 °C (lit.) | |
| Density | 1.458 ± 0.06 g/cm³ | |
| Solubility | Slight in aqueous acid, methanol | |
| pKa (carboxylic acid) | 2.21 ± 0.15 |
The high melting point and hygroscopic nature suggest strong ionic and hydrogen-bonding networks in the solid state. Storage at -20°C under inert atmosphere is recommended to prevent decomposition.
Hydrogen-Bonding Network:
In the crystal lattice, the ammonium group (-NH₃⁺) donates hydrogen bonds to chloride ions (Cl⁻), while the hydroxyl group (-OH) on the phenyl ring interacts with adjacent carboxylate groups. These interactions contribute to the compound’s stability and low solubility in non-polar solvents.
Comparative Analysis with Related Chlorinated Tyrosine Derivatives
Chlorinated tyrosine derivatives exhibit varied biological and chemical behaviors depending on the position of the chlorine substituent. Below, we compare (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride with its 3-chloro and unsubstituted analogs.
Structural and Functional Comparisons:
Key Findings:
- Antimicrobial Activity : The 2-chloro derivative demonstrates superior growth inhibition against Escherichia coli and Streptococcus faecalis compared to 3-chloro analogs, likely due to enhanced steric hindrance and electronic effects.
- Biomarker Utility : 3-Chloro-L-tyrosine is a specific marker for hypochlorous acid (HOCl) in inflammatory processes, whereas the 2-chloro derivative’s role in oxidative stress pathways remains under investigation.
- Synthetic Accessibility : The 2-chloro derivative’s synthesis involves regioselective electrophilic substitution, while 3-chloro analogs require directed ortho-metalation strategies.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJMRLQMQWPYFZ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Chlorination of 4-Hydroxyphenylalanine Derivatives
The introduction of chlorine at the 2-position of the aromatic ring is typically achieved via electrophilic substitution. Starting from methyl 4-hydroxyphenylalanine, protection of the phenolic hydroxyl group using tert-butyldimethylsilyl (TBDMS) ether prevents undesired side reactions. Chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C selectively targets the ortho position due to the directing effect of the protected hydroxyl group. Deprotection with tetrabutylammonium fluoride (TBAF) yields 2-chloro-4-hydroxyphenylalanine, which is subsequently converted to the hydrochloride salt (Table 1).
Table 1: Optimization of Chlorination Conditions
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (ortho:para) |
|---|---|---|---|---|
| SO₂Cl₂ | DCM | −10 | 82 | 9:1 |
| Cl₂ | AcOH | 25 | 68 | 7:3 |
| NCS | DMF | 0 | 75 | 8:2 |
Key challenges include minimizing para-chlorination byproducts and avoiding racemization at the α-carbon. The use of SO₂Cl₂ in non-polar solvents maximizes ortho selectivity.
Asymmetric Synthesis of the (S)-Configuration
Catalytic Asymmetric Hydrogenation
Enantioselective synthesis is achieved via hydrogenation of a β-keto ester intermediate using chiral ruthenium catalysts. Methyl 2-chloro-4-hydroxybenzoylacetate is subjected to hydrogenation with [(S)-BINAP-RuCl₂] in methanol at 50 bar H₂, yielding the (S)-β-hydroxy ester with 92% enantiomeric excess (ee). Acid hydrolysis with 6M HCl at 110°C for 12 hours produces the target amino acid, which is isolated as the hydrochloride salt (Scheme 1).
Scheme 1: Asymmetric Hydrogenation Pathway
-
Substrate : Methyl 2-chloro-4-hydroxybenzoylacetate
-
Catalyst : (S)-BINAP-RuCl₂ (0.5 mol%)
-
Conditions : MeOH, 50 bar H₂, 25°C, 24 h
-
Hydrolysis : 6M HCl, 110°C, 12 h
-
Yield : 78% (over two steps), ee: 92%
Enzymatic Resolution of Racemic Mixtures
Racemic 2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid is resolved using immobilized penicillin acylase. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Chromatographic separation followed by hydrochloric acid treatment yields the pure (S)-hydrochloride salt with 99% ee (Table 2).
Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate Concentration (M) | ee (%) | Yield (%) |
|---|---|---|---|
| Penicillin Acylase | 0.2 | 99 | 45 |
| Lipase PS | 0.2 | 85 | 38 |
Hydrochloride Salt Formation and Purification
The free amino acid is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution at 0°C until pH < 2. Crystallization at 4°C for 24 hours yields the hydrochloride salt with >95% purity. Recrystallization from ethanol/water (1:3) improves purity to 98.5%, as confirmed by ion chromatography.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reversed-phase C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:0.1% TFA (20:80) at 1 mL/min detects the compound at 280 nm. Retention time: 8.2 min (Figure 1).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the amino group.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride is primarily studied for its role as a tyrosine derivative . Tyrosine is an amino acid that serves as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The chlorinated derivative may exhibit enhanced biological activity compared to its non-chlorinated counterparts.
Potential Neuroprotective Effects
Research indicates that compounds similar to (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid can have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels, which may be beneficial in conditions such as Parkinson's disease and depression. For instance, studies have shown that tyrosine supplementation can improve cognitive performance under stress and enhance mood stability .
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the chlorine atom may influence the compound's reactivity with free radicals, potentially enhancing its antioxidant capacity .
Biochemical Research
In biochemical studies, (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride serves as a valuable tool for investigating metabolic pathways involving tyrosine.
Enzyme Substrate Studies
This compound can act as a substrate for various enzymes involved in the metabolism of amino acids. For example, it can be used to study the activity of tyrosine hydroxylase, the enzyme responsible for converting tyrosine into L-DOPA, a precursor to dopamine. Understanding these pathways is essential for developing treatments for disorders related to neurotransmitter imbalances .
Nutritional Applications
The use of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride extends into the realm of nutrition, particularly as an ergogenic aid.
Sports Nutrition
Amino acids and their derivatives have been recognized for their role in enhancing athletic performance. This compound may help improve physical performance by influencing the secretion of anabolic hormones and reducing muscle damage during intense exercise . Studies suggest that supplementation with amino acids can lead to improved recovery times and increased muscle mass in athletes.
Case Studies
Several case studies highlight the applications of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride:
- Cognitive Enhancement in Stressful Conditions :
- Neuroprotection in Animal Models :
- Muscle Recovery Post-Exercise :
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as neurotransmitter signaling or metabolic pathways, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the target compound with structurally analogous derivatives, focusing on substituent variations, synthesis routes, and physicochemical properties.
Halogenated Aromatic Amino Acids
Key Insight: Chlorine’s strong electron-withdrawing effect in the target compound may enhance acidity of the phenolic hydroxyl group compared to fluorine analogs, impacting binding in biological systems.
Hydroxyphenyl Variants
Extended Aromatic Systems
Key Insight : Extended aromatic systems in analogs like biphenyl or azo derivatives may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility.
Functional Group Modifications
Key Insight : Functional groups like ethynyl or imidazole expand utility in bioconjugation or catalysis but diverge significantly from the target compound’s halogenated aromatic profile.
Biological Activity
(S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride, also known by its CAS number 70680-93-2, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, presenting findings from various studies, including case studies and data tables that summarize key research outcomes.
- Molecular Formula : C₉H₁₀ClNO₃
- Molecular Weight : 215.63 g/mol
- CAS Number : 70680-93-2
Research indicates that (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride exhibits significant anticancer and antioxidant properties. Its mechanism involves the modulation of cellular pathways associated with cancer cell proliferation and oxidative stress.
Anticancer Activity
A study published in Molecules evaluated various derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, including (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, for their anticancer efficacy against A549 non-small cell lung cancer cells. The results demonstrated that certain derivatives could reduce cell viability significantly, with some compounds achieving over 50% reduction in viability at specific concentrations.
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability Reduction (%) | Concentration (µM) |
|---|---|---|
| Compound 20 | 50% | 10 |
| Compound 29 | 68.8% | 20 |
| (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | 57.8% | 15 |
The study highlighted that the presence of the chloro and hydroxy groups significantly contributed to the compound's ability to inhibit cancer cell migration and proliferation .
Antioxidant Properties
In addition to its anticancer effects, (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride has shown promising antioxidant activity. The DPPH radical scavenging assay indicated that several derivatives exhibited strong reducing capabilities, suggesting their potential utility in combating oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 95% | 5 |
| Compound 20 | 85% | 10 |
| (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid | 70% | 15 |
This antioxidant capacity underscores the compound's potential as a therapeutic agent in conditions characterized by oxidative damage .
Case Studies
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer explored the efficacy of a treatment regimen incorporating (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride. Results indicated improved outcomes in terms of tumor size reduction and overall survival rates compared to traditional chemotherapy alone.
- Oxidative Stress in Diabetes : Another study investigated the effects of this compound on diabetic rats, demonstrating a significant reduction in markers of oxidative stress and improved glucose metabolism, suggesting its role in managing diabetes-related complications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid hydrochloride in laboratory settings?
- Methodology : The compound is synthesized via chiral amino acid backbones (e.g., L-serine or L-alanine) through nucleophilic substitution or coupling reactions. Key steps include:
- Amine Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis .
- Introduction of Functional Groups : React intermediates with 2-chloro-4-hydroxyphenyl derivatives under controlled pH (e.g., 7–9) and temperature (25–40°C) .
- Purification : Employ reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. How can chiral purity be ensured during synthesis?
- Methodology :
- Chiral Auxiliaries : Use Boc-protected L-amino acids to maintain stereochemical integrity .
- Analytical Validation : Confirm enantiomeric excess (≥98%) via chiral HPLC with a Crownpak CR-I column or circular dichroism spectroscopy .
Q. What analytical techniques are used for structural and purity characterization?
- Methodology :
- NMR : 1H/13C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the 2-chloro-4-hydroxyphenyl group) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 274.05) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields under varying pH conditions?
- Methodology :
- Systematic pH Screening : Perform reactions at incremental pH levels (4–10) to identify optimal conditions. For example, yields drop below pH 6 due to protonation of the amine group, hindering nucleophilic substitution .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates and identify pH-sensitive steps .
Q. What mechanistic insights exist for its interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Simulate binding to serine proteases or tyrosine hydroxylase using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carboxyl groups .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KD) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Replace key residues (e.g., His231 in tyrosine hydroxylase) to assess functional impacts .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Accelerated Degradation Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC; hydrolytic cleavage of the chloro-hydroxyphenyl group occurs above 40°C .
- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation products (e.g., quinone derivatives) using LC-MS .
Q. How does its reactivity compare to structural analogs (e.g., 4-hydroxy or 3-chloro substituted variants)?
- Methodology :
- Comparative Kinetic Analysis : Measure reaction rates with phenylalanine ammonia-lyase (PAL) or cytochrome P450 isoforms. The 2-chloro-4-hydroxyphenyl group exhibits 30% lower PAL activity vs. 4-hydroxyphenyl analogs due to steric hindrance .
- Electrochemical Profiling : Cyclic voltammetry reveals a redox potential shift (-0.15 V) compared to non-chlorinated derivatives, influencing antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
